molecular formula C13H14FN3O4S B2598388 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-41-6

5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2598388
CAS No.: 1021206-41-6
M. Wt: 327.33
InChI Key: KXJYIXNYMKMTPP-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound provided for research purposes. This molecule is of interest in medicinal chemistry and drug discovery due to its hybrid structure, which incorporates a sulfonamide group and a pyridazinone core, both of which are privileged scaffolds in pharmaceutical development . The benzenesulfonamide moiety is a well-established pharmacophore found in a range of bioactive molecules, including inhibitors of enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2) . Simultaneously, the pyridazinone heterocycle is a versatile structure noted for its diverse biological activities and has been the focus of extensive investigations in anti-inflammatory and other therapeutic research . The specific combination of these features suggests potential for exploring novel mechanisms of action. Researchers can utilize this compound as a chemical tool for probing biological pathways, particularly those involving protein-protein interactions that can be disrupted by small molecules binding at allosteric sites, a mechanism demonstrated by other pyridazinone-based inhibitors . It is also a valuable building block for structure-activity relationship (SAR) studies and for the synthesis of more complex target molecules. This product is intended for non-human research applications only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-21-11-5-4-10(14)9-12(11)22(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJYIXNYMKMTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid derivatives.

    Reduction: Formation of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)aniline.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antibacterial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The presence of the fluorine atom and pyridazinone moiety may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • In contrast, 8a () contains a methylthio group, which may improve membrane permeability .
  • Synthetic Complexity : Derivatives in require benzyl bromide intermediates and mild conditions (e.g., 5°C), while thio-derivatives in involve harsher reagents (e.g., Lawesson’s reagent) .

Physicochemical Properties

Table 2: NMR and HRMS Data Comparison
Compound ID ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+Na]⁺)
Target Compound Expected: ~7.8 (aromatic H), 3.9 (OCH₃) Predicted: ~160 (C-F), 55 (OCH₃) Not provided in evidence
5a 5.41 (s, benzyloxy CH₂) 157.97 (C=O), 128.63 (aromatic C) Calcd: 380.057548; Found: 380.067428
5b 8.34–8.21 (m, NO₂-C₆H₄), 5.41 (s, CH₂) 147.15 (NO₂-C₆H₄), 67.28 (CH₂) Calcd: 425.052626; Found: 425.052865
8a 7.90–7.64 (m, aromatic H), 2.5 (S-CH₃) 134.29 (C-S), 118.73 (C-Br) MS: m/z 482.33 (M⁺)

Key Observations :

  • Electronic Effects : The 5-F in the target compound induces electron-withdrawing effects, likely deshielding adjacent protons (cf. benzyloxy derivatives in 5a–c, where electron-donating groups dominate) .
  • HRMS Accuracy : Compounds 5a–c show minimal HRMS deviations (<0.01 Da), confirming synthetic precision .

Pharmacological Implications

  • Target Selectivity : The methylthio group in 8a () is associated with formyl peptide receptor modulation, while benzyloxy derivatives () may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
  • SAR Insights :
    • Lipophilicity : Benzyloxy groups (5a–c) increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s OCH₃ and F balance hydrophilicity and target affinity .
    • Steric Hindrance : The ethyl linker in the target compound may reduce steric clash compared to bulkier benzyl or bromophenyl groups in analogs .

Biological Activity

5-Fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Methoxy group : May influence the compound's interaction with biological targets.
  • Pyridazinyl moiety : Implicated in various biological activities, particularly in enzyme inhibition.

The chemical formula is C13H14FN3O4SC_{13}H_{14}FN_3O_4S, with a molecular weight of approximately 327.33 g/mol.

The biological activity of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide primarily involves the inhibition of specific enzymes associated with inflammatory pathways. Studies indicate that this compound may inhibit:

  • Carbonic anhydrase : Involved in acid-base balance and fluid secretion.
  • Cyclooxygenase enzymes : Key players in prostaglandin synthesis, which mediates inflammation.

1. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • It shows inhibitory effects on various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations for bacterial growth inhibition.

2. Anti-inflammatory Effects

Research indicates that 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Case Studies

Several studies have focused on the biological implications of this compound:

Study 1: Inhibition of Cyclooxygenase Enzymes

A study evaluated the inhibitory effects of the compound on cyclooxygenase (COX) enzymes, revealing a dose-dependent inhibition pattern. The results indicated a greater inhibitory effect compared to traditional NSAIDs at similar concentrations, suggesting enhanced therapeutic potential.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus. The compound demonstrated an ID50 value of 9×108M9\times 10^{-8}M against S. aureus, showcasing its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/ID50 ValueReference
AntimicrobialE. coli1×107M1\times 10^{-7}MStudy on antimicrobial effects
AntimicrobialS. aureus9×108M9\times 10^{-8}MStudy on antimicrobial effects
Anti-inflammatoryCOX enzymesDose-dependentStudy on COX inhibition

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